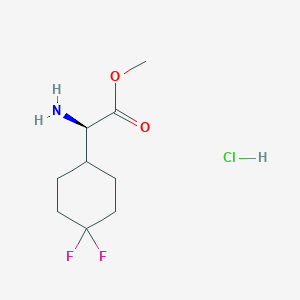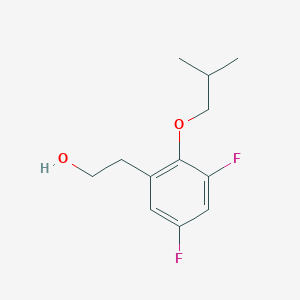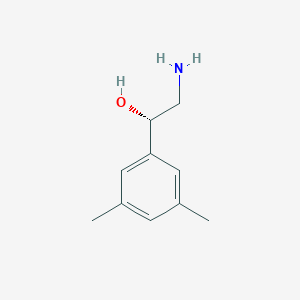![molecular formula C11H13N3 B13086866 5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13086866.png)
5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile is an organic compound with the molecular formula C({11})H({13})N(_{3}) This compound features a pyridine ring substituted with a nitrile group and an amino group bonded to a 3-methylbut-2-en-1-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine-2-carbonitrile and 3-methylbut-2-en-1-amine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or ethanol are commonly used.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be employed to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous Flow Reactors: To enhance reaction efficiency and scalability.
Purification Techniques: Methods such as recrystallization, distillation, or chromatography are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as primary amines or alcohols.
Substitution: Substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and dyes. Its reactivity and functional groups make it versatile for various applications.
Mecanismo De Acción
The mechanism by which 5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile exerts its effects depends on its interaction with molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
5-Aminopyridine-2-carbonitrile: Lacks the 3-methylbut-2-en-1-yl group, resulting in different reactivity and applications.
3-Methylbut-2-en-1-ylamine: Lacks the pyridine and nitrile groups, limiting its use in complex synthesis.
Pyridine-2-carbonitrile: Lacks the amino and 3-methylbut-2-en-1-yl groups, making it less versatile.
Uniqueness
5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H13N3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
5-(3-methylbut-2-enylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H13N3/c1-9(2)5-6-13-11-4-3-10(7-12)14-8-11/h3-5,8,13H,6H2,1-2H3 |
Clave InChI |
WWYWMACWMMUNFX-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCNC1=CN=C(C=C1)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6',7'-Dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13086788.png)
![4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B13086794.png)
![2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid](/img/structure/B13086807.png)
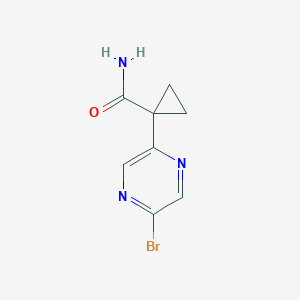
![2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13086820.png)


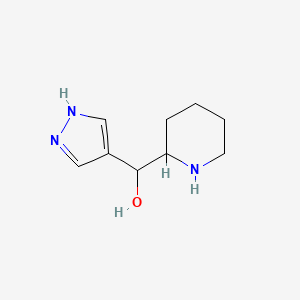

![4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13086842.png)
